Cas no 438220-21-4 (3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopentacpyridine-4-carbonitrile)

3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopentacpyridine-4-carbonitrile structure
438220-21-4 structure
商品名:3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopentacpyridine-4-carbonitrile
CAS番号:438220-21-4
MF:C10H7N2F3S
メガワット:244.236
MDL:MFCD02253839
CID:3143716
PubChem ID:1229860

3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopentacpyridine-4-carbonitrile 化学的及び物理的性質

名前と識別子

    • <br>3-Thioxo-1-trifluoromethyl-3,5,6,7-tetrahydro-2H-[2]pyrindine-4-carbonitril e
    • 3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopentacpyridine-4-carbonitrile
    • 3-THIOXO-1-(TRIFLUOROMETHYL)-3,5,6,7-TETRAHYDRO-2H-CYCLOPENTA[C]PYRIDIN-4-YL CYANIDE
    • AK-968/41170374
    • STK352635
    • 3-Thioxo-1-trifluoromethyl-3,5,6,7-tetrahydro-2H-[2]pyrindine-4-carbonitrile
    • 438220-21-4
    • 3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
    • 3-sulfanylidene-1-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile
    • 3-SULFANYLIDENE-1-(TRIFLUOROMETHYL)-2H,5H,6H,7H-CYCLOPENTA[C]PYRIDINE-4-CARBONITRILE
    • AKOS000304534
    • EN300-231758
    • AKOS003791175
    • 3-thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
    • 3-thioxo-1-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile
    • MDL: MFCD02253839
    • インチ: InChI=1S/C10H7F3N2S/c11-10(12,13)8-6-3-1-2-5(6)7(4-14)9(16)15-8/h1-3H2,(H,15,16)
    • InChIKey: DRCFBIPXDVXITR-UHFFFAOYSA-N
    • ほほえんだ: C1CC2=C(C1)C(=NC(=C2C#N)S)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 244.02820389Da
  • どういたいしつりょう: 244.02820389Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 476
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopentacpyridine-4-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-231758-1.0g
3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
438220-21-4 95%
1.0g
$728.0 2024-06-20
Enamine
EN300-231758-0.25g
3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
438220-21-4 95%
0.25g
$670.0 2024-06-20
Enamine
EN300-231758-5.0g
3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
438220-21-4 95%
5.0g
$2110.0 2024-06-20
Enamine
EN300-231758-1g
3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
438220-21-4
1g
$728.0 2023-09-15
Enamine
EN300-231758-5g
3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
438220-21-4
5g
$2110.0 2023-09-15
Enamine
EN300-231758-2.5g
3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
438220-21-4 95%
2.5g
$1428.0 2024-06-20
Enamine
EN300-231758-0.5g
3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
438220-21-4 95%
0.5g
$699.0 2024-06-20
Fluorochem
025486-250mg
3-Thioxo-1-trifluoromethyl-3,5,6,7-tetrahydro-2H-[2]pyrindine-4-carbonitrile
438220-21-4
250mg
£144.00 2022-03-01
Fluorochem
025486-5g
3-Thioxo-1-trifluoromethyl-3,5,6,7-tetrahydro-2H-[2]pyrindine-4-carbonitrile
438220-21-4
5g
£782.00 2022-03-01
Enamine
EN300-231758-10g
3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
438220-21-4
10g
$3131.0 2023-09-15

3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopentacpyridine-4-carbonitrile 関連文献

3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopentacpyridine-4-carbonitrileに関する追加情報

Comprehensive Overview of 3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopentacpyridine-4-carbonitrile (CAS No. 438220-21-4)

The compound 3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopentacpyridine-4-carbonitrile (CAS No. 438220-21-4) is a highly specialized chemical entity that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This bicyclic framework, incorporating a trifluoromethyl group and a sulfanylidene moiety, offers a versatile platform for the development of novel bioactive molecules. Researchers are particularly interested in its role as a cyclopentacpyridine derivative, a class of compounds known for their diverse pharmacological properties.

In the context of modern drug discovery, the demand for trifluoromethylated heterocycles has surged, driven by their enhanced metabolic stability and lipophilicity. The presence of the trifluoromethyl group in 3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopentacpyridine-4-carbonitrile aligns with this trend, making it a valuable scaffold for medicinal chemistry. Additionally, the sulfanylidene functionality introduces potential for hydrogen bonding and metal coordination, which could be exploited in the design of enzyme inhibitors or receptor modulators.

From a synthetic perspective, the preparation of 3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopentacpyridine-4-carbonitrile often involves multi-step protocols that highlight the growing importance of green chemistry principles. Recent advancements in catalytic cyclization and microwave-assisted synthesis have improved the efficiency of producing such complex heterocycles, addressing concerns about sustainability and cost-effectiveness in industrial applications.

The compound's potential extends beyond pharmaceuticals. In material science, its nitrile group and sulfur-containing structure may contribute to the development of advanced polymers or electronic materials. This dual applicability underscores why 438220-21-4 is frequently searched in academic and industrial databases, particularly by researchers investigating heterocyclic building blocks or fluorine chemistry.

Ongoing studies are exploring the structure-activity relationships (SAR) of cyclopentacpyridine derivatives like this compound. Questions frequently posed in scientific forums include: "How does the sulfanylidene group influence bioavailability?" or "What are the optimal conditions for trifluoromethylation in similar scaffolds?" These inquiries reflect the compound's relevance to contemporary challenges in small molecule drug design.

Analytical characterization of 3-sulfanylidene-1-(trifluoromethyl)-2H,3H,5H,6H,7H-cyclopentacpyridine-4-carbonitrile typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The data obtained not only confirms structural integrity but also provides insights into molecular conformation – critical information for understanding interaction with biological targets. This analytical rigor is essential given the compound's potential as a lead compound in therapeutic development.

In conclusion, CAS No. 438220-21-4 represents an intriguing case study in the intersection of heterocyclic chemistry and medicinal chemistry. Its structural complexity and functional group diversity position it as a compound of enduring interest for researchers tackling challenges in drug discovery, material science, and synthetic methodology. As investigation continues, this molecule may well emerge as a cornerstone in the development of next-generation therapeutic agents or functional materials.

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